molecular formula C15H24N4O2 B2507521 2-[2-(azepan-1-yl)-2-oxoethyl]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one CAS No. 1089575-18-7

2-[2-(azepan-1-yl)-2-oxoethyl]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one

Cat. No.: B2507521
CAS No.: 1089575-18-7
M. Wt: 292.383
InChI Key: UYDBGOPAARRJFH-UHFFFAOYSA-N
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Description

2-[2-(azepan-1-yl)-2-oxoethyl]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one is a complex heterocyclic compound that features a triazolo-azepine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor, such as 1,6-diaminohexane, under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition.

    Coupling of the Azepane and Triazole Rings: This step involves the formation of a carbonyl bridge between the azepane and triazole rings, typically through a condensation reaction using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

2-[2-(azepan-1-yl)-2-oxoethyl]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the azepane ring can interact with cell membranes, disrupting their function. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-azepanone: A simpler azepane derivative with similar ring structure but lacking the triazole moiety.

    1,2,4-triazole: A core structure found in many biologically active compounds, but without the azepane ring.

Uniqueness

2-[2-(azepan-1-yl)-2-oxoethyl]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one is unique due to its combination of the azepane and triazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-14(17-9-5-1-2-6-10-17)12-19-15(21)18-11-7-3-4-8-13(18)16-19/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDBGOPAARRJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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